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This technical guide provides a comprehensive overview of the preliminary in vitro studies of T-
448 (also known as EOS-448 or GSK4428859A), a potent anti-TIGIT monoclonal antibody. T-
448 is engineered as a human immunoglobulin G1 (hIgG1) with a functional Fc domain,

designed to elicit a multi-faceted anti-tumor immune response. This document summarizes key

quantitative data, details experimental methodologies from available literature, and visualizes

the core biological pathways and experimental workflows.

Core Mechanism of Action
T-448 targets the T cell immunoglobulin and ITIM domain (TIGIT) receptor, an immune

checkpoint inhibitor predominantly expressed on Natural Killer (NK) cells and various T cell

populations.[1][2] Its mechanism is twofold: it acts as an antagonist to the TIGIT pathway and

leverages its Fc domain to engage Fc gamma receptors (FcγR), leading to a broad

immunomodulatory effect.[1][2][3]

The multifaceted mechanism of T-448 includes:

T cell and NK cell activation: By blocking the interaction of TIGIT with its ligands, such as

CD155 and CD112, T-448 allows these ligands to bind to the co-stimulatory receptor CD226,

thereby activating T cells and NK cells.[3]
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Modulation of antigen-presenting cells (APCs): The functional Fc domain of T-448 engages

FcγR on APCs, leading to their activation. This effect is synergistic with anti-PD1 therapy.[4]

Depletion of immunosuppressive cells: T-448 preferentially depletes regulatory T cells

(Tregs) and terminally exhausted CD8+ T cells, which express high levels of TIGIT.[1][2][5]

This shifts the balance in the tumor microenvironment towards a more active anti-tumor

immune state.

Quantitative Data Summary
The following tables summarize the key quantitative findings from preliminary in vitro and ex

vivo studies of T-448.
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Parameter Observation Significance Reference

Binding Affinity
Picomolar activity for

TIGIT binding.

High-affinity binding

contributes to potent

antagonism and

functional activity.

[1][2]

Cellular Depletion

Sustained depletion of

Tregs and TIGIT-high

terminally exhausted

CD8+ T cells.

Reduces

immunosuppressive

cell populations in the

tumor

microenvironment.

[1][2][5]

T Cell Proliferation

Increased Ki67

expression in memory

CD8 T cells.

Indicates enhanced

proliferation and

activation of effector T

cells.

[1][2]

Immune Cell Ratio

Increased effector

CD8 T cell to Treg

ratio.

A key indicator of a

favorable anti-tumor

immune response.

[1][2][5]

Clinical Response

(Phase 1)

One confirmed partial

response and nine

stable diseases out of

20 evaluable patients

with advanced

cancers.

Early signs of clinical

efficacy in difficult-to-

treat cancers.

[3]

Key Experimental Protocols
While detailed, step-by-step protocols are not fully available in the public domain, this section

outlines the methodologies inferred from published abstracts and presentations.

Cell-Based Potency Assays
Objective: To compare the potency of T-448 with other anti-TIGIT monoclonal antibodies.
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Methodology: The specific cell lines and assay conditions are not detailed in the provided

abstracts. However, such assays typically involve co-culturing TIGIT-expressing immune

cells (e.g., primary T cells or NK cells) with target cells expressing TIGIT ligands (e.g.,

CD155). The readout for potency could involve measuring the inhibition of TIGIT-mediated

suppression, such as cytokine production (e.g., IL-2, IFN-γ) by the immune cells or the

prevention of ligand binding.[5]

Ex Vivo Analysis of Human Peripheral Blood
Mononuclear Cells (PBMCs)

Objective: To assess the preferential depletion of specific T cell subsets by T-448.

Methodology: PBMCs from human donors were treated with T-448 ex vivo. Flow cytometry

was then used to analyze the populations of various T cell subsets, including Tregs, effector

CD8 T cells, progenitor-like exhausted T cells (Tpex), and stem-like memory T cells (Tstem).

The analysis focused on identifying changes in the relative abundance of these populations

following treatment.[1][5]

Pharmacodynamic Assessment in Clinical Trials
Objective: To evaluate the in vivo effects of T-448 on immune cell populations in patients with

advanced solid tumors.

Methodology: Blood samples were collected from patients at various dose levels of T-448
administration. Flow cytometry was employed to analyze immune cell populations in the

blood. Key markers assessed included Ki67 for proliferation in memory CD8 T cells and the

expression of TIGIT to identify and quantify Tregs and terminally exhausted CD8+ T cells.

Tumor biopsies were also analyzed to assess target engagement by measuring the

decrease in TIGIT-expressing cells within the tumor.[1][2][5]

Murine Cancer Model Studies
Objective: To evaluate the anti-tumor activity of different anti-TIGIT antibody isotypes in

combination with anti-PD1 therapy.

Methodology: Murine cancer models were utilized to compare the efficacy of FcγR-engaging

versus Fc-dead anti-TIGIT antibodies. The study correlated the anti-tumor effects with
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immunological changes in the tumor microenvironment, such as Treg depletion and

activation of effector CD8 T cells.[1][5]

Visualizing the Science: Diagrams and Workflows
The following diagrams illustrate the proposed signaling pathway of T-448 and a generalized

experimental workflow for its in vitro characterization.
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Caption: Proposed signaling pathway of T-448.
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Caption: Generalized experimental workflow for T-448 evaluation.

In conclusion, the preliminary in vitro and ex vivo data for T-448 strongly support its

development as a promising immuno-oncology therapeutic. Its multifaceted mechanism of

action, combining TIGIT blockade with Fc-mediated effector functions, distinguishes it from

other anti-TIGIT antibodies. Further research, including the publication of detailed experimental

protocols and mature clinical trial data, will be crucial in fully elucidating its therapeutic

potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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